molecular formula C12H18O B8568108 1-Butoxy-3,5-dimethylbenzene

1-Butoxy-3,5-dimethylbenzene

Cat. No.: B8568108
M. Wt: 178.27 g/mol
InChI Key: PZXNSNMEZDXSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butoxy-3,5-dimethylbenzene is an aromatic ether characterized by a butoxy (–OCH₂CH₂CH₂CH₃) substituent and two methyl (–CH₃) groups at the 3- and 5-positions of the benzene ring. While direct data for this compound are absent in the provided evidence, its structural analogs (e.g., 1-iodo-, 1-chloro-, and 1-tert-butyl-3,5-dimethylbenzene) suggest that the butoxy group would significantly influence its physicochemical properties. Ethers like this are typically synthesized via nucleophilic substitution or coupling reactions, as inferred from protocols involving 1-bromo-3,5-dimethylbenzene in Grignard reactions .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-butoxy-3,5-dimethylbenzene

InChI

InChI=1S/C12H18O/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3

InChI Key

PZXNSNMEZDXSTP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Reactivity

  • Halogenated Derivatives : 1-Iodo-3,5-dimethylbenzene demonstrates high reactivity in cross-coupling reactions (e.g., nickel-catalyzed reductive coupling with 71% yield) due to the iodine leaving group . Chloro derivatives are less reactive in such pathways.
  • Ether vs. Alkyl Substituents: The tert-butyl group in 1-tert-Butyl-3,5-dimethylbenzene provides steric bulk, making it effective as a non-polar solvent for dissolving hydrophobic compounds . In contrast, the butoxy group’s oxygen atom could engage in hydrogen bonding, enhancing solubility in polar media.

Physical Properties

  • Boiling Points : Halogenated derivatives (e.g., iodo) exhibit lower boiling points under reduced pressure (92–94°C at 3 mmHg) , while tert-butyl derivatives likely have higher boiling points due to molecular weight and van der Waals interactions.
  • Thermodynamics : For 1-tert-Butyl-3,5-dimethylbenzene, critical temperature and pressure data are calculable via models like Mercury, aiding industrial process design . Similar modeling would be required for the butoxy variant.

Research Findings and Gaps

  • Reactivity Trends : highlights that 1-iodo-3,5-dimethylbenzene outperforms thioacetates in coupling reactions, suggesting that electron-withdrawing substituents enhance electrophilicity. The butoxy group’s electron-donating nature may reduce reactivity in such pathways.
  • Safety Profiles: Amino derivatives (e.g., 3,5-dimethylaniline) are highly toxic , but ethers like this compound are likely less hazardous, pending empirical toxicity studies.

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